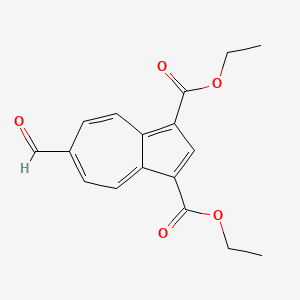
Diethyl 6-formylazulene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6-formylazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its deep blue color and aromatic properties Azulenes are known for their unique structure, which consists of a fused five-membered and seven-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 6-formylazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with formylating agents under controlled conditions. For instance, the reaction with formyl chloride in the presence of a base such as pyridine can yield the desired product . Another method involves the use of Vilsmeier-Haack reaction, where diethyl azulene-1,3-dicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6-formylazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), in solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Diethyl 6-carboxyazulene-1,3-dicarboxylate.
Reduction: Diethyl 6-hydroxymethylazulene-1,3-dicarboxylate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 6-formylazulene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and materials with specific optical properties.
Mécanisme D'action
The mechanism of action of diethyl 6-formylazulene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The azulene core provides stability and enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the formyl group, making it less reactive in certain reactions.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Contains a chloro group instead of a formyl group, leading to different reactivity and applications.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group, which affects its chemical behavior compared to the formyl derivative.
Uniqueness
This compound can undergo a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
76279-59-9 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
diethyl 6-formylazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)14-9-15(17(20)22-4-2)13-8-6-11(10-18)5-7-12(13)14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
LHKRJABRXGJWFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C1=CC=C(C=C2)C=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



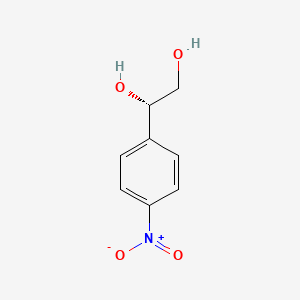
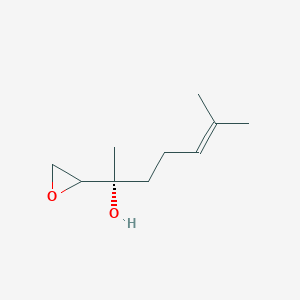
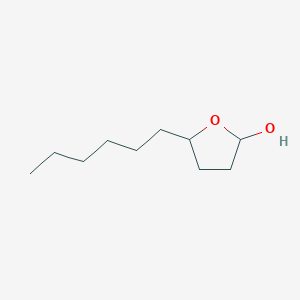




![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)


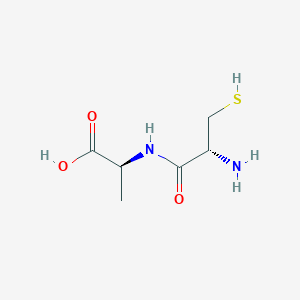
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

